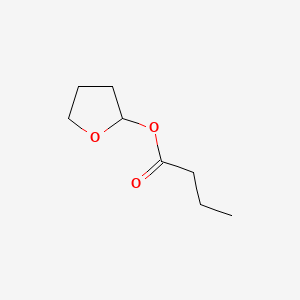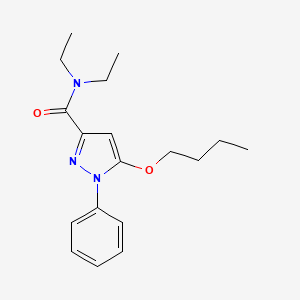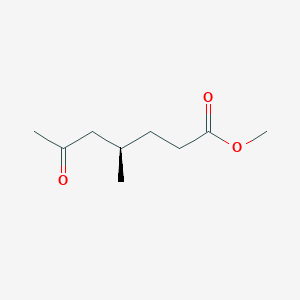
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a dioxadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine typically involves the condensation of 4-nitrobenzaldehyde with hydrazine, followed by oxidation. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be optimized by adjusting the temperature and reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(4-nitrophenyl)-1,2,4,5-tetrazine: Similar in structure but contains a tetrazine ring instead of a dioxadiazine ring.
3,6-Bis(4-nitrophenyl)-1,2,4-triazine: Contains a triazine ring and exhibits different chemical properties.
Uniqueness
3,6-Bis(4-nitrophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54697-06-2 |
|---|---|
Molekularformel |
C14H8N4O6 |
Molekulargewicht |
328.24 g/mol |
IUPAC-Name |
3,6-bis(4-nitrophenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C14H8N4O6/c19-17(20)11-5-1-9(2-6-11)13-15-24-14(16-23-13)10-3-7-12(8-4-10)18(21)22/h1-8H |
InChI-Schlüssel |
WFGQQSIHCSQPHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)











